3-(chloromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole
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Overview
Description
3-(Chloromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole is a heterocyclic compound characterized by the presence of a triazole ring substituted with chloromethyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-(chloromethyl)-1H-1,2,4-triazole with trifluoromethylating agents. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.
Addition Reactions: The triazole ring can engage in addition reactions with electrophiles or nucleophiles, leading to the formation of various substituted triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted triazoles with various functional groups replacing the chloromethyl group.
- Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: 3-(Chloromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology and Medicine: The compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for the exploration of new therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: In the agrochemical industry, this compound is explored for its potential as a pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.
Mechanism of Action
The mechanism by which 3-(chloromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. The triazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
3-(Chloromethyl)-1H-1,2,4-triazole: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
5-(Trifluoromethyl)-1H-1,2,4-triazole:
3-(Methyl)-5-(trifluoromethyl)-4H-1,2,4-triazole: Substitution of the chloromethyl group with a methyl group alters its chemical behavior and interaction with biological targets.
Uniqueness: 3-(Chloromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole is unique due to the presence of both chloromethyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
2758004-84-9 |
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Molecular Formula |
C4H3ClF3N3 |
Molecular Weight |
185.5 |
Purity |
95 |
Origin of Product |
United States |
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